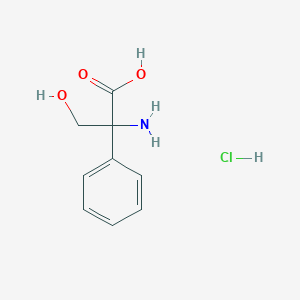
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.75 . It is a solid at room temperature and should be stored in an inert atmosphere .Applications De Recherche Scientifique
Catalysts for Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to the compound of interest, have been utilized in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. This process leads to the production of these 4-aminopyrrolidine-2-carboxylate esters, which are part of the L-series of natural amino acids. They have been noted to catalyze asymmetric Michael additions of ketones to nitroalkenes, although their enantioselectivity is opposite to that obtained with L-proline. This characteristic allows modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of 7-Amino-3-(1-Methylpyrrolidinio) Methyl-3-Cephem-4-Carboxylate Hydrochloride
The compound 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride has been synthesized from a related compound, showcasing the potential chemical transformations and utilities of these structures in pharmaceutical chemistry. The synthesis involved condensation, N-alkylation, and hydrolysis, yielding a high overall yield of 77.8% without undesirable byproducts. This indicates the robustness of the synthetic route and its suitability for scale-up production (Cheng, 2005).
tert-Butyloxycarbonyl Group Migration and Synthesis Applications
Research on the tert-butyloxycarbonyl (Boc) group migration in related compounds has shown that it can occur via a base-generated alkoxide. The migration mechanism is intramolecular, involving a unique nine-membered cyclic transition state. This property can be instrumental in designing synthetic pathways for various organic molecules and intermediates (Xue & Silverman, 2010).
Synthesis of Enantiopure Pyrrolizidinone Amino Acid
Enantiopure pyrrolizidinone amino acids have been synthesized from aspartate beta-aldehyde, highlighting the versatility of related compounds in synthesizing biologically active peptides. These compounds can serve as conformationally rigid dipeptide surrogates, facilitating the exploration of conformation-activity relationships of various peptides (Dietrich & Lubell, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with glutamate receptor ionotropic, kainate 2 and Probable L-lysine-epsilon aminotransferase . These targets play crucial roles in neurotransmission and amino acid metabolism, respectively.
Mode of Action
It’s likely that it interacts with its targets to modulate their activity, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919786 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
913742-54-8 | |
| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)
